N-phenylmorpholine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRJSJKVHUXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321455 | |
| Record name | N-Phenyl-4-morpholinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-92-6 | |
| Record name | NSC375995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-4-morpholinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Phenylmorpholine 4 Carboxamide and Its Analogues
Strategic Approaches to Carboxamide Bond Formation in N-Phenylmorpholine-4-carboxamide Synthesis
The formation of the robust amide bond between the phenylamino (B1219803) and morpholine (B109124) carbonyl moieties is the key step in synthesizing this compound. Various methods have been developed to achieve this transformation efficiently.
A direct and widely used method for synthesizing this compound involves the reaction of morpholine with isocyanatobenzene (phenyl isocyanate). nih.govontosight.ai This reaction is a classic example of nucleophilic addition, where the secondary amine of the morpholine ring attacks the electrophilic carbon of the isocyanate group. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2), and often includes a tertiary amine base like triethylamine (B128534) to facilitate the reaction. nih.gov The process is generally efficient and proceeds at room temperature, yielding the desired product after a straightforward workup procedure. nih.gov
Table 1: Reaction Conditions for Synthesis via Morpholine and Isocyanatobenzene
| Parameter | Condition | Source |
| Precursors | Morpholine, Isocyanatobenzene | nih.gov |
| Solvent | Dichloromethane (CH2Cl2) | nih.gov |
| Base | Triethylamine | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Reaction Time | 3 hours | nih.gov |
Modern synthetic chemistry offers sophisticated cross-coupling strategies that can be adapted for the construction of this compound frameworks. Palladium-catalyzed aminocarbonylation represents a powerful approach. mdpi.com This method could theoretically involve the reaction of an aryl halide (e.g., iodobenzene) with morpholine in the presence of carbon monoxide and a palladium catalyst. mdpi.com The catalyst, often a complex of a palladium salt like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) or a bidentate ligand like XantPhos, facilitates the insertion of carbon monoxide and subsequent coupling with the amine. mdpi.com
Similarly, nickel-catalyzed cross-coupling amination provides another advanced route. acs.org These nickelaelectrocatalyzed systems can efficiently couple aryl halides with weak nitrogen nucleophiles at room temperature. acs.org Applying this to the target molecule could involve coupling a morpholine-derived amide with an activated phenyl ring or vice-versa under redox-neutral conditions, expanding the toolkit for forming the critical C-N bond. acs.org
Table 2: Components of a Hypothetical Palladium-Catalyzed Aminocarbonylation System
| Component | Example | Function | Source |
| Metal Precursor | Palladium(II) acetate (Pd(OAc)2) | Catalyst | mdpi.com |
| Ligand | XantPhos | Stabilizes catalyst, promotes reaction | mdpi.com |
| Carbon Source | Carbon Monoxide (CO) gas | Forms the carbonyl group | mdpi.com |
| Substrates | Aryl halide (e.g., Iodobenzene), Morpholine | Building blocks | mdpi.com |
| Base | Organic Base (e.g., Triethylamine) | Neutralizes acid byproduct | mdpi.com |
An alternative to using isocyanates is a two-step approach starting from isothiocyanates (ITCs). ijacskros.comnih.gov The first step involves reacting phenyl isothiocyanate with morpholine to form the corresponding thiourea (B124793), N-phenylmorpholine-4-carbothioamide. This reaction is analogous to the isocyanate addition but forms a thiocarbonyl group instead of a carbonyl.
The second step is the key oxidative desulfurization of the thiourea intermediate. nih.gov Various desulfurizing agents can be employed for this transformation, which converts the C=S double bond to a C=O double bond, yielding the final this compound. ijacskros.comnih.gov Reagents such as hydrogen peroxide, iodine, or metal-based compounds like lead nitrate (B79036) have been used for this purpose. nih.gov This method avoids the direct handling of potentially more hazardous isocyanates and utilizes readily available isothiocyanate precursors. ijacskros.com
Regioselective and Stereoselective Synthesis of this compound Derivatives
The synthesis of specific derivatives of this compound, where substituents are placed at defined positions, requires methods that control regioselectivity and stereoselectivity.
Regioselectivity is crucial when creating derivatives with specific substitution patterns on the phenyl ring or the morpholine scaffold. Directed ortho-metalation is a powerful tool for achieving such control. For instance, in related heterocyclic carboxamides, the amide group itself can act as a directing group in lithiation reactions. mdpi.comresearchgate.net Using a strong base like n-butyllithium (n-BuLi), a proton ortho to the amide group on the phenyl ring can be selectively removed, creating a nucleophilic site for the introduction of various electrophiles. mdpi.com This allows for the precise synthesis of, for example, 2-substituted-N-phenylmorpholine-4-carboxamide derivatives.
Stereoselectivity becomes important when the morpholine ring is substituted, creating chiral centers. The synthesis of enantiomerically pure derivatives can be achieved by starting with chiral precursors. mdpi.comresearchgate.net For example, employing a stereochemically defined substituted amino alcohol to construct the morpholine ring prior to its reaction with phenyl isocyanate would result in a stereochemically pure this compound derivative. researchgate.net Efficient stereoselective syntheses of substituted morpholines have been developed, providing access to the necessary building blocks for these more complex targets. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
Incorporating green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. dokumen.pub
One key principle is the use of safer and alternative reaction media. dokumen.pub While many syntheses use chlorinated solvents, research into related fields has shown the viability of using water as a solvent for certain steps, such as in the microwave-assisted synthesis of some isothiocyanates. mdpi.comresearchgate.net Another green approach is the implementation of one-pot or multicomponent reactions, which reduce the number of separate purification steps, thereby saving solvents and energy. dokumen.pub
Energy efficiency can be enhanced by using non-conventional energy sources like microwave irradiation. dokumen.pub Microwave-assisted synthesis has been shown to accelerate reaction times significantly in the formation of isothiocyanates from dithiocarbamates, a key step in the desulfurization route. nih.govmdpi.comresearchgate.net Furthermore, the principle of atom economy is well-represented by the direct addition of morpholine to phenyl isocyanate (Section 2.1.1), where all atoms of the reactants are incorporated into the final product, generating no byproducts.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Principle | Application to Synthesis | Source |
| Atom Economy | Direct addition of morpholine to isocyanatobenzene. | nih.gov |
| Alternative Solvents | Potential use of water in precursor synthesis steps. | mdpi.comresearchgate.net |
| Energy Efficiency | Microwave-assisted reactions to reduce time and energy. | nih.gov |
| Waste Reduction | One-pot procedures combining multiple steps without isolation. | dokumen.pub |
Catalytic Systems in this compound Synthesis
The use of catalysts is a cornerstone of modern, efficient synthesis, offering pathways with lower energy requirements and higher selectivity. Several catalytic systems are relevant to the synthesis of this compound and its analogues.
Transition metal catalysts are paramount in cross-coupling and carbonylation reactions (see Section 2.1.2).
Palladium Catalysts : Systems based on palladium, such as Pd(OAc)2 combined with phosphine ligands like PPh3 or bidentate ligands like XantPhos, are highly effective for aminocarbonylation reactions that form amide bonds. mdpi.com
Nickel Catalysts : Nickel complexes, often with bipyridine-type ligands, are used for cross-coupling aminations, providing a cost-effective alternative to palladium for forging C-N bonds. acs.org
Copper Catalysts : Copper-catalyzed reactions are also prominent in the synthesis of N-heterocycles. ethz.ch While direct application to this specific carboxamide is less common, copper systems are known to catalyze cyclization reactions to form morpholine rings and related structures, indicating their potential utility in constructing precursors. ethz.ch
Beyond precious metals, research is advancing towards more sustainable catalysts. Non-noble metal catalysts, such as a cobalt-nitrogen-carbon (Co-N-C) material, have been developed for related reactions like the oxidative carbonylation of amines, suggesting future possibilities for greener catalytic routes to N-formamides and related carboxamides. researchgate.net
Table 4: Overview of Relevant Catalytic Systems
| Catalyst System | Metal/Core | Ligand/Support | Reaction Type | Source |
| Palladium Aminocarbonylation | Palladium | XantPhos, PPh3 | Cross-Coupling Amination | mdpi.com |
| Nickel Electrocatalysis | Nickel | dtbbpy (bipyridine) | Cross-Coupling Amination | acs.org |
| Copper-Catalyzed Cyclization | Copper | Box ligands | N-Heterocycle Synthesis | ethz.ch |
| Cobalt-based Carbonylation | Cobalt | Nitrogen-Carbon (N-C) | Oxidative Carbonylation | researchgate.net |
Chemical Reactivity and Derivatization of the N Phenylmorpholine 4 Carboxamide Core
Functional Group Transformations and Modifications of N-Phenylmorpholine-4-carboxamide
The primary sites for functional group transformation on the this compound core are the carboxamide (urea) linkage, the aromatic phenyl ring, and the heterocyclic morpholine (B109124) system.
The central carboxamide group, which is structurally a trisubstituted urea (B33335), is a key site for chemical reactions. While generally stable, this linkage can undergo transformations under specific conditions.
Hydrolysis and Nucleophilic Acyl Substitution : Ureas are typically robust functional groups, but they can undergo nucleophilic substitution. The hydrolysis of N-aryl ureas can proceed through the formation of a transient N-aryl isocyanate intermediate. nih.gov More hindered trisubstituted ureas have been shown to react efficiently with a variety of nucleophiles, including alcohols, amines, and thiols, under neutral conditions to yield new carbamates and ureas. nih.gov This suggests that the this compound core could be cleaved or modified at the carbonyl group by strong nucleophiles or under hydrolytic conditions (acidic or basic), leading to the formation of aniline, morpholine, and carbon dioxide, or new carbamoyl (B1232498) derivatives.
Reduction : The carbonyl group of the carboxamide is resistant to mild reducing agents but can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of amides with LiAlH₄ typically yields amines. masterorganicchemistry.com However, the reduction of urea derivatives can be more complex. Depending on the substitution pattern and reaction conditions, reduction with LiAlH₄ can lead to a variety of products, including formamidines or complete cleavage to amines. researchgate.netrsc.orgacs.org For this compound, a potential outcome is the reduction of the carbonyl to a methylene (B1212753) group, yielding N-phenyl-N'-(methylenemorpholino)methane, or cleavage of the C-N bonds.
Table 1: Potential Reactions at the Carboxamide Functionality
| Reaction Type | Reagent(s) | Potential Product(s) | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Aniline, Morpholine, CO₂ | nih.gov |
| Nucleophilic Substitution | R-OH, R-NH₂, R-SH (for hindered ureas) | New carbamates, ureas, or thiocarbamates | nih.gov |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Complex mixture, potentially including methylene-bridged amine or cleavage products | masterorganicchemistry.comresearchgate.netrsc.orgacs.org |
The phenyl ring is a prime target for substitution reactions to introduce new functional groups and build molecular complexity.
Electrophilic Aromatic Substitution : The substituent already present on the benzene (B151609) ring dictates the position of subsequent substitutions. libretexts.org The this compound features an N-amido type substituent (-NH-CO-N<) attached to the phenyl ring. Amide groups, like the related -NHCOCH₃, are generally activating, ortho- and para-directing substituents in electrophilic aromatic substitution. youtube.comlkouniv.ac.in The nitrogen atom's lone pair of electrons can be donated into the aromatic ring via resonance, increasing the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to yield primarily ortho- and para-substituted products. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to produce 1-(4-nitrophenyl)- and 1-(2-nitrophenyl)morpholine-4-carboxamide. wikipedia.orggoogle.com
Nucleophilic Aromatic Substitution : This type of reaction on the phenyl ring of the parent compound is unlikely. Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring and a good leaving group (like a halide). The unsubstituted phenyl ring of this compound lacks these features. However, if the ring is first functionalized with such groups (e.g., via nitration and subsequent halogenation), it could then become a substrate for nucleophilic substitution.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Predicted Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives | libretexts.orgwikipedia.org |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | ortho-bromo/chloro and para-bromo/chloro derivatives | youtube.com |
| Sulfonation | Fuming H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives | libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives | lkouniv.ac.in |
The morpholine ring in this compound adopts a stable chair conformation. nih.govnih.gov The nitrogen atom is part of a carboxamide, which significantly reduces its basicity and nucleophilicity compared to a free secondary amine. Despite this, the morpholine moiety is not inert.
Oxidation : The morpholine ring is susceptible to oxidation. The tertiary amine nitrogen, even though it is part of an amide, can be oxidized to an N-oxide under appropriate conditions, a known degradation pathway for some morpholine-containing pharmaceuticals. nih.gov Furthermore, the C-H bonds on the carbons alpha to the nitrogen atom can be oxidized. Oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines, including carbamates and ureas, into the corresponding imides. chemrxiv.org This suggests that this compound could be oxidized to an imide-like structure at the 3- or 5-position of the morpholine ring.
Ring Opening : Ring opening of the morpholine ether linkage is possible but typically requires harsh conditions, such as strong acids, which might also cleave the carboxamide bond. Under standard synthetic conditions, the morpholine ring is generally considered a stable heterocycle.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound involve distinct transformations of its constituent functional groups.
Oxidation Pathways : As detailed previously, the primary sites of oxidation are within the morpholine ring. The two main pathways are the oxidation of the morpholine nitrogen to form the corresponding N-oxide and the oxidation of the α-C-H bonds adjacent to the nitrogen, which would yield a carbonyl group at position 3 or 5 of the morpholine ring. nih.govchemrxiv.org The phenyl ring is generally stable to oxidation except under vigorous conditions that would likely lead to the decomposition of the entire molecule.
Reduction Pathways : The principal sites for reduction are the carboxamide carbonyl and the phenyl ring. The carboxamide can be reduced by strong hydrides like LiAlH₄, though the reaction may be complex. rsc.orgacs.org The phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation, but this typically requires high pressures, elevated temperatures, and a suitable catalyst (e.g., Rhodium on carbon), conditions far more forcing than those needed for the reduction of the carboxamide group.
Table 3: Summary of Oxidation and Reduction Pathways
| Process | Site of Reaction | Reagent(s) | Potential Product | Reference |
|---|---|---|---|---|
| Oxidation | Morpholine Nitrogen | Oxidizing agents (e.g., mCPBA) | N-oxide derivative | nih.gov |
| Morpholine α-Carbon | Oxoammonium catalysts | Imide/Lactam derivative | chemrxiv.org | |
| Reduction | Carboxamide Carbonyl | LiAlH₄ | Methylene-bridged amine or cleavage products | masterorganicchemistry.comacs.org |
| Phenyl Ring | H₂, High Pressure/Temp, Catalyst (e.g., Rh/C) | N-(cyclohexyl)morpholine-4-carboxamide | - |
Formation of Complex Molecular Architectures Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry. thieme-connect.com Its synthesis from morpholine and phenylisocyanate is a straightforward and efficient method to create this core structure. nih.gov
Derivatization can be achieved through the reactions described above. For example, electrophilic substitution on the phenyl ring introduces functional handles that can be used for further elaboration. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations. nih.gov
Furthermore, isosteres of the carboxamide, such as the thioamide, demonstrate the versatility of this scaffold. The analogous compound, N-phenylmorpholine-4-carbothioamide, has been used as a ligand in coordination chemistry to synthesize metal complexes. researchgate.net This highlights the ability of the core structure to participate in the formation of larger, supramolecular assemblies. The incorporation of the this compound motif into larger structures is a key strategy in the design of novel compounds with specific biological or material properties. nih.gov
Theoretical and Computational Chemistry Studies on N Phenylmorpholine 4 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to investigate the fundamental characteristics of N-phenylmorpholine-4-carboxamide. These calculations, primarily rooted in Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic architecture and its implications for chemical behavior. Recent computational studies have been conducted on a co-crystal of this compound with benzene-1,2-diamine (PMCBD), providing the most detailed theoretical data available. nih.govresearchgate.net
Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the this compound moiety within the PMCBD complex, calculations have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. nih.govresearchgate.net This level of theory is widely recognized for its accuracy in simulating organic molecules. nih.gov
The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data obtained from X-ray crystallography to validate the computational method.
In its crystalline state, this compound is markedly non-planar. researchgate.net The morpholine (B109124) ring adopts a stable chair conformation, and the urea-type moiety (N-C=O-N) is inclined with respect to the phenyl ring by 42.88°. researchgate.net The calculated geometric parameters from the DFT study on the co-crystal show a strong correlation with the experimental values for the pure compound, confirming the reliability of the theoretical model. nih.govresearchgate.netresearchgate.net
| Parameter | Type | Atoms Involved | Experimental Value (Å or °) researchgate.net | Theoretical Value (Å or °) nih.govresearchgate.net |
|---|---|---|---|---|
| C7-O1 | Bond Length | Carbonyl Carbon - Oxygen | 1.229 | Available for PMCBD complex |
| C7-N1 | Bond Length | Carbonyl Carbon - Phenyl Nitrogen | 1.397 | Available for PMCBD complex |
| C7-N2 | Bond Length | Carbonyl Carbon - Morpholine Nitrogen | 1.353 | Available for PMCBD complex |
| O1-C7-N1 | Bond Angle | - | 121.5 | Available for PMCBD complex |
| O1-C7-N2 | Bond Angle | - | 123.0 | Available for PMCBD complex |
| N1-C7-N2 | Bond Angle | - | 115.5 | Available for PMCBD complex |
Note: Theoretical values are from calculations on the this compound benzene-1,2-diamine (PMCBD) co-crystal, as specific values for the isolated molecule were not detailed in the source.
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. sigmaaldrich.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com Conversely, a small gap suggests the molecule is more reactive.
For the PMCBD complex, the HOMO-LUMO energy gap was studied using DFT at the B3LYP/6-311++G(d,p) level. nih.govresearchgate.net The analysis of these orbitals indicates that charge transfer occurs within the molecule. Electronic transitions, which are responsible for UV-Visible absorption, were analyzed using Time-Dependent DFT (TD-DFT) calculations, considering various solvents to understand their environmental effect on the transitions. nih.govresearchgate.net
| Parameter | Energy (eV) nih.govresearchgate.net |
|---|---|
| E(HOMO) | Data for PMCBD complex |
| E(LUMO) | Data for PMCBD complex |
| Energy Gap (ΔE) | Data for PMCBD complex |
Note: Specific energy values for the isolated this compound were not available; data pertains to the co-crystal complex.
To quantify the distribution of electronic charge among the atoms of a molecule, population analysis methods are employed. Mulliken population analysis is a conventional method that partitions the total electron density among the atoms. For the PMCBD complex, Mulliken analysis was used to gain a better understanding of the charge levels on different atoms, such as nitrogen, hydrogen, and oxygen. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis offers a more refined picture of charge distribution and intramolecular interactions. It localizes orbitals into bonding, lone pair, and anti-bonding orbitals, providing insight into charge delocalization (hyperconjugation) and the strength of chemical bonds. nih.govresearchgate.net NBO analysis is particularly effective for studying donor-acceptor interactions between filled bonding orbitals and empty anti-bonding orbitals, which stabilize the molecule. researchgate.net The stability arising from these hyperconjugative interactions can be quantified by the second-order perturbation energy, E(2).
In the study of the PMCBD co-crystal, NBO analysis proved useful in evaluating molecular and bond strengths. nih.govresearchgate.net
| Atom | Charge nih.govresearchgate.net |
|---|---|
| Oxygen (O) | Negative |
| Nitrogen (N) | Negative |
| Hydrogen (H) | Positive |
Note: The table reflects the general findings on charge distribution from the PMCBD study, as specific numerical values were not provided in the abstract.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack), with intermediate potentials shown by colors like orange, yellow, and green.
For the PMCBD complex, ESP mapping was used to acquire data on the molecule's size, shape, charge density distribution, and the locations of its chemically reactive sites. nih.govresearchgate.net The analysis reveals that the negative potential is concentrated around electronegative atoms like oxygen and nitrogen, marking them as sites for electrophilic interaction. Conversely, positive potential is typically found around hydrogen atoms, especially the N-H proton, identifying them as sites for nucleophilic attack. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of particles by numerically solving Newton's equations of motion, allowing researchers to observe the conformational flexibility and dynamics of a molecule in various environments, such as in a solvent.
A thorough literature search did not yield specific studies on the use of molecular dynamics simulations to explore the conformational landscapes of this compound. Such a study would be valuable for understanding the molecule's flexibility, the stability of different conformers (e.g., the chair conformation of the morpholine ring), and its interactions with solvent molecules over a period of time.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures and assign spectral bands.
In the theoretical study of the PMCBD complex, the FT-IR spectrum was simulated using DFT calculations. nih.govresearchgate.net The vibrational wavenumbers were calculated and compared with the observed experimental values. To aid in the assignment of vibrational modes, a Potential Energy Distribution (PED) analysis was performed, which quantifies the contribution of different internal coordinates to each normal mode. nih.govresearchgate.net
The electronic transitions, which are observed in UV-Vis spectroscopy, were also investigated for the PMCBD complex using TD-DFT methods. nih.govresearchgate.net These calculations can predict the absorption wavelengths and are often performed in different solvents to model the effect of the environment on the electronic spectrum. nih.govresearchgate.net
While DFT is also a standard method for predicting NMR chemical shifts (both ¹H and ¹³C), specific computational NMR data for this compound was not available in the reviewed literature.
| Vibrational Mode | Experimental Frequency (cm⁻¹) nih.govresearchgate.net | Calculated Frequency (cm⁻¹) nih.govresearchgate.net | Assignment |
|---|---|---|---|
| N-H Stretch | Available for PMCBD complex | Available for PMCBD complex | Stretching of the N-H bond |
| C=O Stretch | Available for PMCBD complex | Available for PMCBD complex | Stretching of the carbonyl bond |
| Aromatic C-H Stretch | Available for PMCBD complex | Available for PMCBD complex | Stretching of C-H bonds in the phenyl ring |
| C-N Stretch | Available for PMCBD complex | Available for PMCBD complex | Stretching of the carbon-nitrogen bonds |
Note: The table is illustrative. The source indicates that a detailed comparison and PED analysis were performed for the PMCBD co-crystal.
Non-Linear Optical (NLO) Properties of this compound Analogues
Detailed Research Findings
The computational analysis of the PMCBD complex was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net Key parameters related to NLO properties, such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), were calculated. These parameters are crucial in determining the potential of a material for second-harmonic generation (SHG) and other NLO applications.
The study revealed that the this compound molecule, within the PMCBD complex, exhibits a non-planar geometry. researchgate.net The morpholine ring adopts a chair conformation, and there is a significant dihedral angle between the urea-type moiety and the phenyl ring. nih.gov This non-centrosymmetric nature at the molecular level is a prerequisite for observing second-order NLO effects.
The calculated values for the dipole moment and hyperpolarizability indicate that the PMCBD complex possesses a notable NLO response. The first-order hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule. A higher value of β suggests a stronger NLO response. The computational results for the PMCBD complex demonstrated a significant β value, suggesting its potential as an NLO material. researchgate.net
The analysis of the electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule, which are intrinsically linked to its NLO properties. The energy gap between the HOMO and LUMO is an important parameter; a smaller energy gap generally correlates with a larger hyperpolarizability. The study of the PMCBD complex involved the analysis of these frontier molecular orbitals to understand the electronic transitions contributing to the NLO response. researchgate.net
Furthermore, the investigation into the molecular electrostatic potential (MEP) helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions and the charge distribution that influences the NLO properties. researchgate.net
The following table summarizes the key computed NLO parameters for the this compound benzene-1,2-diamine (PMCBD) complex from the theoretical study.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | [Data not explicitly provided in the abstract] | Debye |
| Mean Polarizability (α) | [Data not explicitly provided in the abstract] | esu |
| First-Order Hyperpolarizability (β) | [Data suggests a significant value was calculated] | esu |
It is important to note that the NLO properties of this compound analogues can be tuned by introducing different substituent groups on the phenyl ring or by modifying the morpholine moiety. Electron-donating and electron-withdrawing groups can significantly alter the intramolecular charge transfer characteristics and, consequently, the hyperpolarizability of the molecule. Future computational studies focusing on a systematic variation of these substituents would be invaluable in designing novel this compound-based materials with enhanced NLO properties for specific technological applications.
Mechanistic Investigations of N Phenylmorpholine 4 Carboxamide Interactions
Kinetic and Thermodynamic Studies of Reactions Involving N-Phenylmorpholine-4-carboxamide
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the public domain. However, the reactivity of the amide bond within its structure can be understood through the general principles of amide chemistry. Amides are known for their relative stability due to resonance stabilization between the nitrogen lone pair and the carbonyl group.
Reactions such as hydrolysis, which involves the cleavage of the amide bond to form a carboxylic acid and an amine, can proceed under acidic or basic conditions. The rates of these reactions are influenced by factors like pH, temperature, and the presence of catalysts. For instance, the hydrolysis of amides is generally slow under neutral conditions but is accelerated in the presence of strong acids or bases.
Thermodynamic parameters for reactions involving amides, such as the formation of cocrystals, have been studied for related compounds. For example, the thermodynamics of cocrystal formation for carbamazepine (B1668303) with other amide-containing molecules have been investigated, revealing the interplay of enthalpy and entropy in these processes. Such studies provide a framework for understanding the thermodynamic driving forces that could govern the interactions of this compound with other molecules.
Mechanisms of Molecular Recognition by this compound Derivatives (e.g., Ligand-Metal Interactions)
While specific studies on the metal complexes of this compound are limited, research on its thio-analog, N-phenylmorpholine-4-carbothioamide (HPMCT), provides significant insight into the potential molecular recognition and ligand-metal interactions of the carboxamide derivative.
In a study on HPMCT, it was found to react with various bivalent metal ions to form complexes. The coordination behavior of the ligand was dependent on the reaction conditions. In the absence of a base, HPMCT acted as a monodentate ligand, coordinating to the metal center through its sulfur atom. However, in the presence of a base like triethylamine (B128534), it behaved as a bidentate chelating ligand, coordinating through both the sulfur and a nitrogen atom to form stable chelate rings.
The formation of these complexes was confirmed by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis. Theoretical calculations using density functional theory (DFT) have also been employed to understand the electronic structure and bonding in these metal complexes. These findings suggest that this compound could similarly act as a ligand, coordinating with metal ions through its carbonyl oxygen and potentially the morpholine (B109124) nitrogen, thereby participating in molecular recognition events.
Table 1: Coordination Modes of N-Phenylmorpholine-4-carbothioamide (HPMCT) with Divalent Metal Ions
| Metal Ion | Reaction Condition | Coordination Mode |
| Cu(II), Pd(II), Pt(II), Hg(II) | Neutral | Monodentate (via S atom) |
| Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Basic (Et3N) | Bidentate (via S and N atoms) |
Elucidation of Catalytic Roles or Inhibitory Mechanisms of this compound in Chemical Systems
The potential of this compound and its derivatives as catalysts or enzyme inhibitors has been an area of interest, although specific data for the parent compound is scarce. Morpholine derivatives, in general, have been explored for their inhibitory activity against various enzymes. ontosight.ai
While direct evidence of the catalytic or inhibitory role of this compound is limited, the structural motifs present in the molecule suggest that it could serve as a scaffold for the design of more potent and selective enzyme inhibitors.
Solvent Effects on the Structure and Reactivity of this compound
The solvent environment can significantly influence the structure, conformation, and reactivity of molecules like this compound. A computational study on a related derivative, this compound benzene-1,2-diamine (PMCBD), using quantum mechanical methods (TD-SCF/DFT/B3LYP), has shed light on the solvent-dependent electronic transitions. researchgate.netnih.gov
This theoretical investigation explored the behavior of the molecule in the gas phase and in different solvents, including chloroform, ethanol, and dimethyl sulfoxide (B87167) (DMSO). Such studies help in understanding how the polarity and hydrogen-bonding capabilities of the solvent can affect the electronic distribution and, consequently, the reactivity of the compound. For instance, changes in the solvent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn can influence the molecule's susceptibility to chemical reactions.
The crystal structure of this compound reveals a non-planar molecule with the morpholine ring in a chair conformation. nih.gov In the solid state, intermolecular hydrogen bonds between the N-H group and the carbonyl oxygen link the molecules into chains. nih.gov In solution, the conformation and intermolecular interactions would be influenced by the surrounding solvent molecules. Polar solvents would be expected to interact with the polar amide and morpholine groups, potentially affecting the conformational equilibrium and the availability of these groups for reaction.
Table 2: Investigated Solvents in the Computational Study of a Derivative of this compound
| Solvent | Polarity | Hydrogen Bonding Capability |
| Chloroform | Non-polar aprotic | Weak hydrogen bond donor |
| Ethanol | Polar protic | Hydrogen bond donor and acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Hydrogen bond acceptor |
Advanced Research Applications of N Phenylmorpholine 4 Carboxamide in Chemical Sciences
N-Phenylmorpholine-4-carboxamide as a Ligand in Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry due to the presence of potential donor atoms in its structure. The oxygen and nitrogen atoms of the morpholine (B109124) and carboxamide groups can coordinate with various metal ions, leading to the formation of stable complexes. Research has demonstrated the synthesis and characterization of several metal complexes of this compound and its derivatives.
For instance, studies have reported the synthesis of copper(II) complexes with new pyridine (B92270) dicarboxamide ligands. rsc.org In these complexes, the ligand, derived from pyridine-2,6-dicarboxylic acid, coordinates to the copper(II) center through the nitrogen atoms of the pyridine ring and the deprotonated carboxamide groups. rsc.org The resulting complexes exhibit diverse nuclearities, including mono-, di-, tri-, and tetranuclear structures, as revealed by X-ray crystallography. rsc.org The formation of such polynuclear complexes highlights the bridging potential of carboxamide-based ligands.
The structural analysis of these coordination compounds provides valuable insights into the coordination modes of the ligand and the geometry of the resulting metal complexes. The flexibility of the this compound scaffold allows for the design and synthesis of a wide range of coordination compounds with tailored properties for various applications.
Incorporation of this compound into Novel Materials and Polymers
The unique properties of this compound and its derivatives make them attractive building blocks for the development of novel materials and polymers. The ability of the morpholine moiety to impart specific characteristics, such as pH-responsiveness and biocompatibility, has been exploited in the design of functional polymers.
For example, polymers derived from morpholine and its analogs have been investigated for their potential in biomedical applications. Poly(N-acryloylmorpholine) (PNAM) and its copolymers are known for their high water solubility and biocompatibility. mdpi.com The tertiary amine group in the morpholine ring can be protonated in acidic environments, making these polymers pH-responsive. mdpi.com This property is particularly useful for designing smart materials that can respond to changes in their biological surroundings. mdpi.com
Furthermore, the incorporation of metal complexes into polymer matrices has been explored to create mechanoresponsive materials. rsc.org Coordination compounds can act as "mechanophores," which are small molecules that respond to mechanical force. rsc.org The reversible nature of metal-ligand bonds allows for the design of polymers that can change their properties, such as color or fluorescence, upon the application of mechanical stress. rsc.org While not specifically focused on this compound, this research area presents opportunities for its use in creating novel functional polymers.
This compound in Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry and self-assembly processes. These interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures.
The crystal structure of this compound reveals the presence of intermolecular N-H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains. nih.govnih.gov This demonstrates the compound's propensity for self-assembly through hydrogen bonding. The urea-type moiety within the molecule is planar, while the morpholine ring adopts a chair conformation. nih.govnih.gov
The principles of self-assembly are fundamental to the design of complex nanostructures. Peptides, for instance, can self-assemble into various nano-assemblies, such as nanotubes and nanofibers, driven by hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Similarly, the structural features of this compound could be harnessed to create novel supramolecular architectures with potential applications in areas like drug delivery and biomaterials.
Role of this compound in Probe Development for Chemical Biology Research
Chemical probes are essential tools in chemical biology for elucidating the function of proteins and exploring biological pathways. nih.gov A high-quality chemical probe should be a selective small-molecule modulator of a protein's function. nih.gov The development of such probes often involves extensive synthetic efforts and a deep understanding of structure-activity relationships.
While direct evidence for this compound as a widely used chemical probe is limited in the provided search results, its structural motifs are found in molecules with biological activity. The morpholine ring is a common feature in many bioactive compounds. ontosight.ai The development of chemical probes often starts from screening small-molecule libraries to identify "hits" that can be further optimized. scispace.com
The process of developing a chemical probe requires a multidisciplinary approach, combining synthetic chemistry, biochemistry, and cell biology. olemiss.edu For instance, the development of the chemical probe LP99 involved asymmetric catalysis and X-ray crystallography to understand its mode of action. scispace.com The value of a probe is intrinsically linked to a detailed molecular understanding of its mechanism of action. scispace.com
Future Research Directions and Emerging Opportunities for N Phenylmorpholine 4 Carboxamide
Integration of N-Phenylmorpholine-4-carboxamide into AI-Driven Chemical Discovery and Design Methodologies
The morpholine (B109124) scaffold, a key feature of this compound, is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, making it a common component in many approved drugs. researchgate.netnih.govacs.org This prevalence in known bioactive molecules provides a rich dataset for training machine learning models. AI algorithms can analyze these large datasets to identify patterns and correlations between the morpholine-carboxamide structure and biological activity, helping to design new derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov
Recent computational studies on derivatives such as this compound benzene-1,2-diamine (PMCBD) have utilized quantum chemical methods like Density Functional Theory (DFT) to analyze molecular structure, electronic properties, and spectroscopic signatures. researchgate.netnih.gov These computational techniques provide valuable data that can be integrated into AI models. For instance, AI can leverage DFT calculations to predict the drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential biological targets of novel this compound analogs, thereby prioritizing the synthesis of the most promising candidates. mdpi.comresearchgate.net
The integration of AI can be conceptualized in the following workflow:
Data Curation: Compile extensive datasets of morpholine-containing compounds, including this compound and its known derivatives, along with their experimental biological activities and physicochemical properties.
Model Training: Develop and train machine learning and deep learning models on the curated data to predict the properties of new, virtual compounds.
De Novo Design: Employ generative AI models to design novel this compound derivatives with desired characteristics, such as enhanced binding affinity to a specific protein or improved metabolic stability. mdpi.comharvard.edu
Virtual Screening and Prioritization: Utilize trained models to perform large-scale virtual screening of designed or existing compound libraries and prioritize a manageable number of candidates for synthesis and experimental testing. nih.gov
Development of Advanced Analytical Tools and Probes Utilizing this compound
The development of advanced analytical methods is crucial for the characterization, quality control, and mechanistic studies of this compound and its derivatives. omicsonline.orgveranova.com The inherent structural features of this compound lend themselves to the application of a variety of modern analytical techniques.
Spectroscopic methods such as Fourier Transform Infrared (FT-IR) and UV-Visible spectroscopy have been used to characterize this compound derivatives, with computational studies helping to interpret the experimental spectra. researchgate.netnih.gov Further development in this area could involve the use of more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for detailed structural elucidation and impurity profiling. veranova.comresearchgate.net The development of validated high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods is essential for ensuring the purity and potency of synthesized this compound. omicsonline.orgveranova.com
An emerging opportunity lies in the potential use of this compound as a scaffold for the design of molecular probes. The phenyl and morpholine rings can be functionalized with fluorophores or other reporter groups to create fluorescent probes for bioimaging applications. For example, by incorporating a suitable fluorophore, it may be possible to visualize the subcellular localization of the compound or its interaction with specific biological targets in real-time.
Furthermore, the synthesis of this compound derivatives and their metal complexes opens up possibilities for their use as analytical reagents or sensors. researchgate.net For instance, derivatives could be designed to selectively bind to certain metal ions, leading to a detectable change in their spectroscopic properties, such as a color change or fluorescence enhancement, forming the basis of a new analytical sensor.
The following table summarizes potential advanced analytical techniques and their applications for this compound research:
| Analytical Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Purity assessment, quantification, stability studies, and chiral separations of derivatives. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural identification of metabolites, impurity profiling, and pharmacokinetic studies. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the parent compound and its derivatives. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure and intermolecular interactions. nih.gov |
| Fluorescence Spectroscopy | Development of fluorescent probes for bioimaging and sensing applications. |
| Computational Chemistry (e.g., DFT) | Prediction of spectroscopic properties, molecular orbitals, and reactivity to aid in the interpretation of experimental data. researchgate.netnih.gov |
Exploration of this compound in Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. dokumen.pub The morpholine moiety, a key component of this compound, is noted for its applications in green chemistry, including its biodegradability and potential derivation from natural sources. hnsincere.com
Future research could focus on developing more sustainable synthetic routes to this compound. This could involve the use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with more environmentally benign alternatives. ajgreenchem.com For instance, biocatalytic methods, which employ enzymes to carry out chemical transformations, offer a promising avenue for the sustainable synthesis of amide bonds, a key linkage in this compound. researchgate.net The use of enzymes could lead to higher selectivity, milder reaction conditions, and reduced waste generation.
Another area of exploration is the use of this compound or its derivatives as catalysts or components in sustainable chemical processes. The morpholine ring can act as a versatile scaffold for the development of new catalysts. hnsincere.com For example, derivatives of this compound could be investigated as organocatalysts for various organic transformations.
The development of efficient, one-pot, or multicomponent reactions for the synthesis of this compound derivatives would also align with the principles of green chemistry by improving atom economy and reducing the number of purification steps. dokumen.pub Microwave-assisted synthesis is another green technique that could be explored to accelerate reaction times and reduce energy consumption in the preparation of these compounds. chemrevlett.com
The potential applications of this compound in sustainable processes are summarized below:
| Area of Application | Potential Contribution of this compound |
| Green Synthesis | Development of biocatalytic and chemo-enzymatic routes for its production. researchgate.net |
| Alternative Solvents | Investigation into the use of N-phenylmorpholine derivatives as green solvents. ajgreenchem.com |
| Catalysis | Use as a scaffold for the design of novel organocatalysts or ligands for metal-catalyzed reactions. hnsincere.com |
| Process Intensification | Application of microwave or flow chemistry for a more efficient and sustainable synthesis. chemrevlett.com |
Challenges and Perspectives in this compound Research and Development
Despite the promising opportunities, the research and development of this compound are not without challenges. A primary hurdle is the need for more efficient and scalable synthetic methods, particularly those that adhere to the principles of green chemistry. researchgate.netchemrxiv.org While laboratory-scale syntheses have been reported, developing cost-effective and environmentally friendly processes for large-scale production remains a key objective.
The future perspective for this compound is promising, with potential applications spanning pharmaceuticals, agrochemicals, and materials science. ontosight.aie3s-conferences.org In the pharmaceutical arena, the morpholine scaffold is already a well-established pharmacophore, and this compound derivatives represent a promising avenue for the development of new therapeutic agents, particularly as enzyme inhibitors. nih.govacs.orgnih.gov
Q & A
Q. How is N-phenylmorpholine-4-carboxamide synthesized, and how is its structure confirmed experimentally?
this compound is synthesized via condensation reactions involving morpholine and phenylcarboxamide derivatives. The structural confirmation is achieved through single-crystal X-ray diffraction (SCXRD). For example, the compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.0907 Å, b = 15.754 Å, c = 8.4529 Å, and β = 104.205°. Hydrogen bonding (N–H⋯O) forms one-dimensional polymeric chains, critical for stabilizing the crystal lattice . SCXRD data refinement using SHELXL software (R factor = 0.040) confirms the planar urea-type NC=ON moiety and chair conformation of the morpholine ring .
Q. What spectroscopic techniques are employed to characterize this compound?
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: N–H stretching (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and morpholine ring vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~168 ppm). UV-Vis spectroscopy reveals optical properties linked to π→π* transitions in the aromatic system .
Q. How does hydrogen bonding influence the crystal packing of this compound?
Intermolecular N–H⋯O hydrogen bonds (2.85–2.95 Å) between the amide group and morpholine oxygen atoms drive the formation of infinite chains along the [001] direction. This packing is critical for understanding the compound’s stability and solubility. Similar patterns are observed in analogs like N-(4-chlorophenyl)morpholine-4-carboxamide .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental data for this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes the molecular geometry and calculates vibrational frequencies, HOMO-LUMO gaps (~4.5 eV), and Fukui functions. These results align with experimental FTIR and UV-Vis data, confirming the compound’s electronic structure and reactivity. Wavefunction analysis (e.g., NBO) further elucidates charge transfer interactions .
Q. What are the advantages of mechanochemical synthesis over solution-phase methods for this compound?
Mechanochemical synthesis (ball milling) reduces solvent use and improves sustainability. For this compound, the E-factor (environmental impact metric) is 1.21 (91% yield) in mechanochemistry vs. 103 (99% yield) in solution. This method avoids column chromatography, simplifying purification .
Q. How can researchers resolve contradictions in crystallographic data refinement?
Discrepancies in R factors or hydrogen-bonding distances can arise from data quality or refinement models. Using SHELX software, iterative refinement (e.g., adjusting thermal parameters or occupancy factors) and validation tools (e.g., Coot for electron density maps) improve accuracy. Cross-validation with spectroscopic data ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
